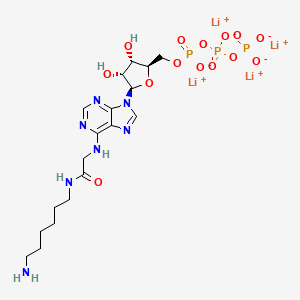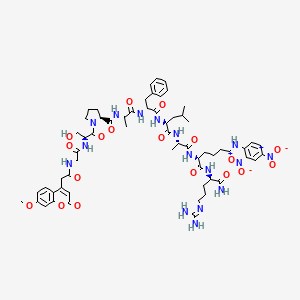
Bis(4-bromophenylboronic Acid) scyllo-Inositol Complex Dipotassium
Übersicht
Beschreibung
“Bis(4-bromophenylboronic Acid) scyllo-Inositol Complex Dipotassium” is a chemical compound with the molecular formula C18H14B2Br2K2O6·4H2O and a molecular weight of 657.99 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound includes two boronic acid groups attached to bromophenyl groups, complexed with a scyllo-inositol molecule and counterbalanced by two potassium ions . The presence of water molecules suggests that it is a hydrate .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The compound also contains a certain amount of water, between 9.5 to 12.0% .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Boronic acids and their complexes play a crucial role in catalysis, particularly in coupling reactions, which are foundational in organic synthesis. For instance, phenylboronic acids have been utilized in the Suzuki–Miyaura cross-coupling, a pivotal reaction for forming carbon-carbon bonds (Pandarus et al., 2014). This process is essential for synthesizing pharmaceuticals, polymers, and many organic materials. The versatility and efficacy of boronic acids in facilitating these reactions underpin their significance in synthetic chemistry.
Materials Science and Nanotechnology
In materials science, boronic acid derivatives are instrumental in creating novel materials with unique properties. For example, the use of boronic acids in the synthesis of complex molecules and polymers can lead to materials with specific functionalities, such as responsiveness to environmental stimuli or enhanced catalytic activity. The development of magnetically recyclable nano-catalysts for biphenyl derivatives synthesis showcases the integration of boronic acid complexes in advanced materials design (Kiani & Naeimi, 2018).
Environmental and Biological Applications
Boronic acids are also found in applications beyond synthesis, including environmental remediation and biological studies. The design and implementation of systems for bioremediation, such as the degradation of endocrine-disrupting chemicals like Bisphenol A, underscore the environmental relevance of these compounds (Chhaya & Gupte, 2013). Furthermore, boronic acid complexes have been studied for their potential in medical applications, including as antimicrobial and anticancer agents, highlighting their versatility and importance across scientific disciplines.
Safety and Hazards
Eigenschaften
IUPAC Name |
dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14B2Br2O6.2K/c21-11-5-1-9(2-6-11)19-23-13-16-14(24-19)18-15(25-19)17(13)27-20(26-16,28-18)10-3-7-12(22)8-4-10;;/h1-8,13-18H;;/q-2;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMXNLSRMBTKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12(OC3C4C(O1)C5C(C3O[B-](O4)(O5)C6=CC=C(C=C6)Br)O2)C7=CC=C(C=C7)Br.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14B2Br2K2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91972154 | |
CAS RN |
1537876-29-1 | |
| Record name | Bis(4-bromophenylboronic Acid) scyllo-Inositol Complex Dipotassium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)


![(3Ar,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-hydroxyspiro[5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-carbonitrile](/img/structure/B1516172.png)



![L-Aspartic acid,[2,3-3H]](/img/structure/B1516182.png)


